molecular formula C22H37NO3 B1255765 11(12)-EpETrE-EA

11(12)-EpETrE-EA

Cat. No.: B1255765
M. Wt: 363.5 g/mol
InChI Key: TYRRSRADDAROSO-KROJNAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11(12)-Epoxy-5Z,8Z,14Z-eicosatrienoic acid ethanolamide (11(12)-EpETrE-EA) is a lipid mediator classified under N-acylethanolamines (NAE) in the Lipid Maps Structure Database (LMSD) . It is an amide derivative of the epoxy fatty acid 11(12)-EpETrE, formed by the conjugation of the carboxylic acid group of 11(12)-EpETrE with ethanolamine. Its chemical formula is C₂₀H₃₀O₃, and it is categorized as a fatty amide (LM_ID: 1 in the NAE subclass) .

Epoxy fatty acids like 11(12)-EpETrE are derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid.

Properties

Molecular Formula

C22H37NO3

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z,8Z)-N-(2-hydroxyethyl)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienamide

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10-

InChI Key

TYRRSRADDAROSO-KROJNAHFSA-N

SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)NCCO

Isomeric SMILES

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)NCCO

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)NCCO

physical_description

Solid

Origin of Product

United States

Comparison with Similar Compounds

Functional Differences :

  • Solubility: The ethanolamide group in 11(12)-EpETrE-EA increases lipophilicity, enhancing membrane association compared to the free acid .
  • Receptor Specificity: 11,12-EET primarily binds to soluble epoxide hydrolase (sEH) and G-protein-coupled receptors (e.g., GPR40), while 11(12)-EpETrE-EA may target cannabinoid receptors due to structural mimicry of endogenous NAEs like anandamide .
  • Metabolic Stability: Ethanolamides are resistant to hydrolysis by sEH, prolonging their biological half-life relative to EETs .
2.3 Other Epoxy Fatty Acid Derivatives

11(12)-EpETrE-EA shares structural motifs with epoxyprostaglandins and epoxy leukotrienes, but its ethanolamide group distinguishes it from these esterified or hydroxylated derivatives. For example:

  • 4,5-Leukotriene A4 (4,5-LTA4) : An epoxide involved in leukotriene biosynthesis (LM_ID: 4,5-LTA4 in LMSD) .
  • 11,12-EpETE : A longer-chain epoxy fatty acid (20:4) with distinct oxidation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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